

Bezisterim in Neurodegenerative Diseases: A Comparative Review of Clinical Trial Data

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An in-depth analysis of the novel anti-inflammatory and insulin-sensitizing agent, **Bezisterim** (NE3107), and its performance in clinical trials for Alzheimer's and Parkinson's diseases against established and emerging therapies.

Bezisterim, an investigational oral, blood-brain barrier-permeable small molecule, is being developed by BioVie Inc. as a potential treatment for neurodegenerative diseases. Its proposed mechanism of action centers on the modulation of neuroinflammation and insulin resistance, key pathological features of both Alzheimer's and Parkinson's diseases.[1][2] This review synthesizes available clinical trial data for **Bezisterim** and provides a comparative analysis with other therapeutic agents in the respective disease landscapes.

Bezisterim for Alzheimer's Disease: A Novel Inflammatory Approach

Bezisterim's therapeutic rationale in Alzheimer's disease (AD) lies in its ability to selectively inhibit inflammation-driven pathways, including NF-κB signaling, without disrupting their normal cellular functions.[1] This is hypothesized to reduce neuroinflammation and improve insulin sensitivity within the brain, thereby offering a neuroprotective effect.[3]

Comparative Clinical Trial Data: Bezisterim vs. Amyloid-Targeting Monoclonal Antibodies







The current therapeutic landscape for Alzheimer's disease has been largely shaped by amyloid-targeting monoclonal antibodies. For a comprehensive comparison, this review includes data from key clinical trials of **Bezisterim** alongside Aducanumab, Lecanemab, and Donanemab.



Drug	Mechanism of Action	Trial Name (NCT)	Key Efficacy Results	Key Safety/Tolerabi lity Findings
Bezisterim (NE3107)	Anti- inflammatory and insulin sensitizer; inhibits ERK and NF-ĸB signaling	NM101 (NCT04669028)	Non-significant directional improvements in cognitive and functional measures vs. placebo in a subset of patients.[3][4] Showed potential to decrease biological age as measured by DNA methylation "clocks".[5]	Generally well-tolerated. Treatment-emergent adverse events (TEAEs) were reported in 62.5% of patients on Bezisterim vs. 72.7% on placebo. No treatment-related serious adverse events were reported.[5]
Aducanumab	Monoclonal antibody targeting aggregated forms of amyloid- beta	EMERGE (NCT02484547) & ENGAGE (NCT02477800)	EMERGE met its primary endpoint, showing a 22% decrease on the CDR-SB score for the high-dose group vs. placebo.[6][7] ENGAGE did not meet its primary endpoint.[6]	The most common adverse event was amyloid-related imaging abnormalities-edema (ARIA-E).
Lecanemab	Monoclonal antibody targeting soluble amyloid-beta protofibrils	Clarity AD (NCT03887455)	Showed a 27% slowing of cognitive decline on the CDR-SB compared to placebo.[8]	The most common adverse events were infusion-related reactions, ARIA with hemosiderin deposits (ARIA-



				H), ARIA-E, and headache.[8]
Donanemab	Monoclonal antibody targeting established amyloid plaques	TRAILBLAZER- ALZ 2 (Phase 3)	Significantly slowed cognitive and functional decline by 35% on the iADRS and 36% on the CDR-SB in patients with low- to-medium tau levels.[9]	ARIA was a notable side effect, consistent with other amyloid-targeting therapies.[10]

Experimental Protocol: Bezisterim NM101 Phase 3 Trial (NCT04669028)

- Study Design: A 7-month, randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[4][11]
- Participants: Patients with mild-to-moderate probable Alzheimer's disease. A total of 439 individuals were enrolled across 39 sites.[5]
- Intervention: Oral administration of Bezisterim or placebo.
- Primary Endpoints:
 - Clinical Dementia Rating-Sum of Boxes (CDR-SB)[5]
 - Alzheimer's Disease Assessment-Cognitive subscale 12 (ADAS-Cog12)[5]
- Secondary Endpoints: Included assessments of neuropsychiatric and behavioral deficits (MMSE, ADCOMS, NPI), functional outcome (ADCS-ADL), and glycemic control.[3]

Note: The NM101 trial encountered protocol violations, and the data from a smaller, source-document-verified subset of participants was used for the primary analysis, which was no longer powered for its original endpoints.[5][12]



Bezisterim for Parkinson's Disease: A Dual-Pronged Strategy

In Parkinson's disease (PD), **Bezisterim** is being investigated for its potential to address both motor and non-motor symptoms by targeting neuroinflammation and insulin resistance, which are believed to contribute to the degeneration of dopaminergic neurons.[2]

Comparative Clinical Trial Data: Bezisterim vs. Levodopa

Levodopa remains the gold-standard symptomatic treatment for Parkinson's disease. **Bezisterim** has been studied both as an adjunct to Levodopa and as a potential standalone therapy.



Drug	Mechanism of Action	Trial Name (NCT)	Key Efficacy Results	Key Safety/Tolerabi lity Findings
Bezisterim (NE3107)	Anti- inflammatory and insulin sensitizer; inhibits ERK and NF-ĸB signaling	Phase 2a (NCT05083260) (adjunct to Levodopa)	Showed significant improvements in "morning on" symptoms and clinically meaningful improvement in motor control compared to Levodopa alone. [11] Also demonstrated improvements in non-motor symptoms like sleep and fatigue.[2][13]	Well-tolerated with no drug- related adverse events reported in the Phase 2a study.[11]
Levodopa	Dopamine precursor; restores synaptic dopamine levels	Various	Highly effective in improving motor symptoms of Parkinson's disease.[14] Long-term use can be associated with motor complications like dyskinesia. [15]	Nausea can be a side effect, particularly during initial treatment.[16]



Bezisterim (NE3107)	Anti- inflammatory and insulin sensitizer; inhibits ERK and NF-ĸB signaling	SUNRISE-PD (NCT06757010) (standalone)	Ongoing Phase 2 trial to evaluate Bezisterim as a first-line therapy in early Parkinson's disease. Topline data expected in late 2025 or early 2026.[17]	Not yet reported.
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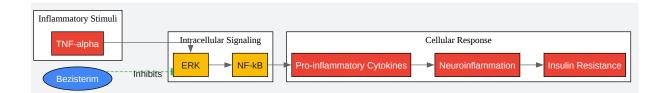
Experimental Protocol: Bezisterim SUNRISE-PD Phase 2 Trial (NCT06757010)

- Study Design: A 20-week, multicenter, randomized, double-blind, placebo-controlled trial with a hybrid decentralized design.[18][19]
- Participants: Approximately 60 patients with early Parkinson's disease who have had minimal exposure to Levodopa/carbidopa.[12][18]
- Intervention: **Bezisterim** 20 mg or placebo administered orally twice daily for 12 weeks.[12] [18]
- Primary Endpoint: Change in the Movement Disorder Society Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part III score at week 12.[12]

Visualizing the Science: Pathways and Protocols

To better understand the mechanisms and methodologies behind the clinical evaluation of **Bezisterim**, the following diagrams illustrate its proposed signaling pathway and a generalized clinical trial workflow.

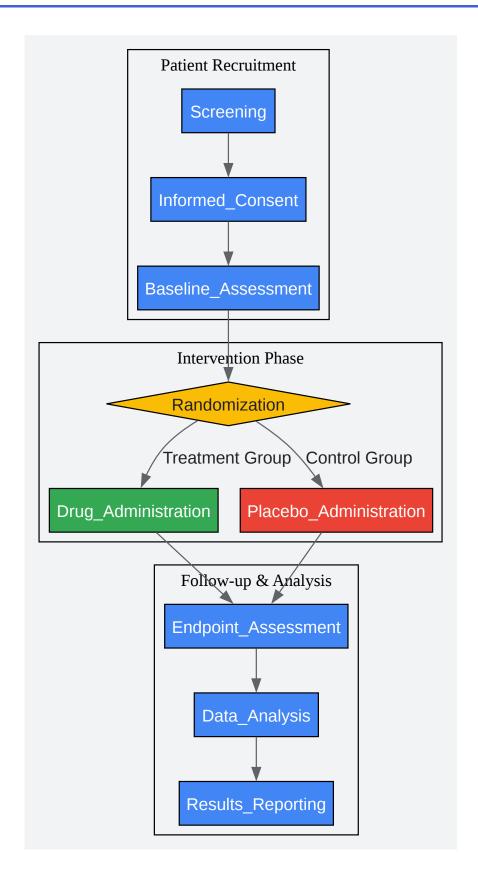




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Caption: Proposed mechanism of action for **Bezisterim** in modulating neuroinflammation.





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Caption: A generalized workflow for a randomized, placebo-controlled clinical trial.



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